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Introduction
PSI-353661 is a novel phosphoramidate prodrug of a guanosine nucleotide analog developed

for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a direct-acting antiviral (DAA), it

targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral

replication.[3][4] This document provides a comprehensive overview of the discovery and

preclinical development of PSI-353661, detailing its mechanism of action, in vitro and in vivo

efficacy, safety profile, and the experimental methodologies employed in its evaluation. The

information presented is intended for researchers, scientists, and professionals in the field of

drug development.

Discovery and Rationale
The development of PSI-353661 was driven by the need for more potent and effective

treatments for HCV, a global health issue affecting millions.[1][2] The core strategy was to

design a prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate that could

efficiently deliver the active nucleotide triphosphate into hepatocytes, the primary site of HCV

replication.[1][5] Nucleoside analogs require intracellular phosphorylation to their active

triphosphate form, a process that can be inefficient.[6] Phosphoramidate prodrug technology

bypasses the initial, often rate-limiting, phosphorylation step, leading to higher intracellular

concentrations of the active metabolite and consequently, greater antiviral potency.[1][6] PSI-
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353661 was specifically designed to be stable in plasma and efficiently metabolized to its active

form within the liver.

Mechanism of Action and Metabolic Activation
PSI-353661 exerts its antiviral effect through the inhibition of the HCV NS5B polymerase by its

active triphosphate metabolite, PSI-352666.[3][7] The conversion of the prodrug to its active

form is a multi-step process that occurs intracellularly, primarily in hepatocytes.

The metabolic activation pathway of PSI-353661 is a cascade of enzymatic reactions:

Carboxylester Hydrolysis: The process is initiated by the hydrolysis of the isopropyl ester

moiety of PSI-353661, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1

(CES1).[7]

Cyclization and Phenol Elimination: This is followed by a putative intramolecular nucleophilic

attack by the newly formed carboxyl group on the phosphorus atom, leading to the

elimination of the phenol group and the formation of an alaninyl phosphate metabolite, PSI-

353131.[7]

Amino Acid Cleavage: The alanine moiety is then cleaved from PSI-353131 by the Histidine

Triad Nucleotide-binding Protein 1 (Hint 1).[7]

Demethoxylation: The methoxy group at the O6 position of the guanine base is subsequently

removed by the Adenosine Deaminase-Like Protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-

C-methylguanosine-5'-monophosphate.[7]

Phosphorylation: The monophosphate is then sequentially phosphorylated by cellular

kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside

Diphosphate Kinase is primarily responsible for the final phosphorylation to the active

triphosphate, PSI-352666.[7]

The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B

polymerase, leading to chain termination during viral RNA replication.[3]
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Metabolic activation pathway of PSI-353661.

Preclinical Data
In Vitro Antiviral Activity
PSI-353661 has demonstrated potent and broad-spectrum activity against various HCV

genotypes in cell-based replicon assays.[2][5] The replicon system is a powerful tool for

studying HCV replication in vitro, where a portion of the viral genome, containing the non-

structural proteins required for replication, is stably expressed in human hepatoma cells.

Assay

HCV

Genotype/Varia

nt

EC50 (µM) EC90 (µM) Reference

HCV Replicon

Assay
Genotype 1b 0.0030 0.0085 [8][9]

HCV Replicon

Assay
Wild-type - 0.008 [8][9]

HCV Replicon

Assay
S282T resistant - 0.011 [8][9]

Cytotoxicity Profile
Extensive in vitro cytotoxicity studies were conducted to assess the safety profile of PSI-
353661 across a panel of human cell lines. The compound exhibited a favorable safety profile

with high half-maximal cytotoxic concentrations (CC50).
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Cell Line Cell Type Assay Duration CC50 (µM) Reference

Huh7
Human

Hepatoma
8 days 80.0 ± 6.0 [1]

HepG2
Human

Hepatoma
8 days > 100 [1][8]

BxPC3
Human

Pancreatic
8 days > 100 [1][8]

CEM
Human T-

lymphocyte
8 days > 100 [1][8]

Furthermore, PSI-353661 showed no toxicity towards bone marrow stem cells and did not

induce mitochondrial toxicity, as evidenced by the lack of increased lactic acid production in

treated cells.[1][2]

Intracellular Metabolism and Triphosphate Formation
The efficiency of PSI-353661 conversion to its active triphosphate form, PSI-352666, was

evaluated in primary human hepatocytes. These studies confirmed the rapid and substantial

formation of the active metabolite.

Compound Incubation Time Cell Type

Triphosphate

Concentration

(µM)

Reference

PSI-353661 (5

µM)
4 hours

Primary Human

Hepatocytes

PSI-352666 was

the predominant

metabolite

[1]

PSI-353661 24 hours
Primary Human

Hepatocytes
0.44 (as mM) [8][9]

In Vivo Efficacy in a Chimeric Mouse Model
The in vivo antiviral activity of PSI-353661 was assessed in a human hepatocyte chimeric

mouse model. In this model, immunodeficient mice are engrafted with human hepatocytes,
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allowing for the study of HCV infection and treatment in a small animal model.

Study
Animal

Model

Treatment

Regimen
Duration Outcome Reference

Efficacy

Study

Human

hepatocyte

chimeric mice

infected with

HCV

PSI-353661

(50 mg/kg,

p.o.) +

Telaprevir

(400 mg/kg)

4 weeks

(daily)

Reduced

serum levels

of HCV RNA;

achieved

sustained

eradication of

the mutant

virus or end-

of-treatment

response.

[3][8][9]

Resistance Profile
In vitro resistance selection studies were performed to identify mutations that confer resistance

to PSI-353661. These studies are crucial for understanding the potential for viral escape and

for guiding the development of combination therapies.

HCV Genotype
Selection

Method

Resistance-

Associated

Mutations (in

NS5B)

Fold Change in

EC50
Reference

Genotype 2a

(JFH-1)

Culturing

replicon cells

with increasing

concentrations of

PSI-353661

S15G + C223H +

V321I (triple

mutation

required)

>10-fold

reduction in

activity

[5]

Notably, single amino acid changes were not sufficient to confer significant resistance, and a

combination of three mutations was required for a high level of resistance.[3] PSI-353661
retained full activity against replicons containing the S282T substitution, a mutation that confers

resistance to some other nucleoside analogs.[3]
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Experimental Protocols
HCV Replicon Assay
The antiviral activity of PSI-353661 was primarily evaluated using HCV replicon assays. The

general workflow for such an assay is as follows:

Endpoint Measurement Options

Start

Seed Huh-7 cells containing
HCV replicons in multi-well plates

Add serial dilutions of PSI-353661
to the cells

Incubate for a defined period
(e.g., 4-8 days)

Measure HCV replication endpoint

Calculate EC50 and EC90 values Luciferase Assay
(for replicons with luciferase reporter) qRT-PCR for HCV RNA

End

Click to download full resolution via product page

Generalized workflow for an HCV replicon assay.
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For replicon clearance and rebound studies, ET-Lunet replicon cells were seeded at 1 × 10^5

cells per well in a 6-well plate.[1] PSI-353661 was added at concentrations corresponding to 2,

5, 10, and 20-fold of its EC50 value.[1] Cells were passaged every 3 to 4 days for 2 weeks with

fresh medium containing the drug, and cell aliquots were harvested at each passage for RNA

analysis.[1]

Cytotoxicity Assays
Cytotoxicity was assessed in various cell lines by incubating the cells with a range of PSI-
353661 concentrations for 8 days.[1] Cell viability was then determined using standard

methods such as the neutral red uptake assay or by measuring ATP levels (e.g., CellTiter-

Glo®). The CC50 value, the concentration at which 50% of the cells are non-viable, was then

calculated.

For mitochondrial toxicity, HepG2 or CEM cells were incubated with PSI-353661 for several

days, after which the levels of lactic acid in the culture medium were quantified.[1]

Mitochondrial DNA synthesis was also assessed by quantitative RT-PCR for the mitochondrial

cytochrome C oxidase subunit II (COXII) gene.[1]

The human bone marrow stem cell toxicity assay involved culturing clonogenic progenitor cells

in a methylcellulose-based medium with varying concentrations of PSI-353661 for 14 days,

followed by colony counting.[1]

Determination of Intracellular Triphosphate Levels
Primary human hepatocytes were incubated with radiolabeled PSI-353661. At various time

points, the cells were harvested, and intracellular metabolites were extracted. The extracts

were then analyzed by ion exchange High-Performance Liquid Chromatography (HPLC) with

radiodetection.[1][10] The identity of the metabolites, including the active triphosphate PSI-

352666, was confirmed by comparing their retention times with those of known synthetic

standards.[1]

In Vivo Chimeric Mouse Model Study
Immunodeficient mice were transplanted with human hepatocytes to create a chimeric liver.

These mice were then infected with HCV. Following confirmation of infection, the mice were

treated orally with PSI-353661, often in combination with other antiviral agents like Telaprevir.
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[8][9] Blood samples were collected at regular intervals to monitor serum HCV RNA levels by

qRT-PCR.

In Vitro Resistance Selection
HCV replicon cells (e.g., genotype 2a JFH-1) were cultured in the presence of G418 (a

selection agent for the replicon) and increasing concentrations of PSI-353661 over an

extended period (e.g., 132 days).[5] The sensitivity of the selected cell populations to PSI-
353661 was periodically tested. RNA was isolated from resistant cell populations, and the

NS5B region of the replicon genome was sequenced to identify mutations responsible for the

resistant phenotype.

Conclusion
The preclinical development of PSI-353661 showcases a successful application of prodrug

technology to enhance the therapeutic potential of a nucleoside analog. The compound exhibits

potent in vitro antiviral activity against a range of HCV genotypes, including those with common

resistance mutations to other nucleos(t)ide inhibitors. Its favorable in vitro safety profile and

efficient conversion to the active triphosphate in human hepatocytes, coupled with

demonstrated efficacy in an in vivo model of HCV infection, established PSI-353661 as a

promising clinical candidate for the treatment of chronic HCV infection. The detailed

understanding of its mechanism of action, metabolic pathway, and resistance profile provides a

solid foundation for its further clinical investigation and use in combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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